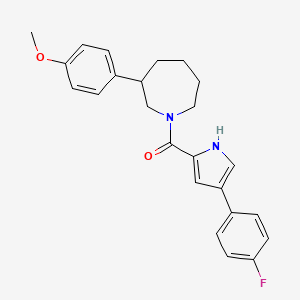

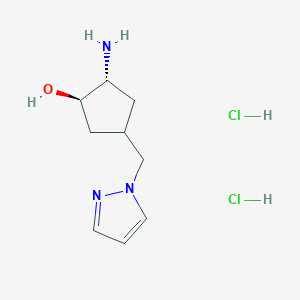

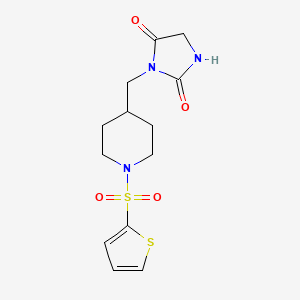

![molecular formula C19H20N4O3S2 B2521235 5-[2-甲基-5-(吗啉-4-磺酰基)苯基]-4-苯基-4H-1,2,4-三唑-3-硫醇 CAS No. 522624-41-5](/img/structure/B2521235.png)

5-[2-甲基-5-(吗啉-4-磺酰基)苯基]-4-苯基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "5-[2-methyl-5-(morpholine-4-sulfonyl)phenyl]-4-phenyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is a versatile scaffold that is found in a variety of compounds with significant biological activities. The presence of the morpholine-4-sulfonyl group suggests potential for increased solubility and possible interactions with biological targets.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of thiosemicarbazides or dithiocarbazinates with various reagents. For example, the synthesis of 4-(amino)-5-phenyl-1-4H-1,2,4-triazole-3-thiol, a related compound, was achieved by cyclization of potassium dithiocarbazinate with hydrazine hydrate . Similarly, the synthesis of 5-(4'-aroyl)-aryloxy methyl-4H-(1,2,4)-triazolin-3-thiols involved the use of phenyl benzoates, which upon Fries rearrangement and subsequent reactions, yielded the triazole derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a triazole ring, which can engage in various chemical interactions due to the presence of nitrogen atoms. The substituents attached to the triazole ring, such as the phenyl and morpholine-4-sulfonyl groups, can significantly influence the chemical behavior and potential biological activity of the compound. X-ray crystallography and spectroscopic methods such as IR and NMR are commonly used to confirm the structures of synthesized triazole derivatives .

Chemical Reactions Analysis

Triazole derivatives can participate in a variety of chemical reactions. For instance, the thermal decomposition of 5-morpholino-1,2,3,4-thiatriazole leads to the formation of active sulfur species that can react with thioketones to form 1,2,4-trithiolane derivatives . The triazole ring can also be modified through reactions with isocyanates, as seen in the cycloaddition-elimination reactions of 4-methyl-5-(substituted)imino-Δ^2-1,2,3,4-thiatriazolines . These reactions highlight the reactivity of the sulfur and nitrogen atoms within the triazole ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the introduction of a morpholine-4-sulfonyl group could enhance the solubility of the compound in aqueous media. The antimicrobial activities of some triazole derivatives have been evaluated, indicating their potential as therapeutic agents . The physical parameters, such as melting point, and spectroscopic data are essential for characterizing these compounds .

科学研究应用

1,2,4-三唑衍生物的合成和反应性

合成和药理应用:1,2,4-三唑环是许多药理活性化合物的组成部分。1,2,4-三唑的衍生物,包括硫代和氨基衍生物,已因其在各种治疗领域的潜力而受到研究。这些化合物表现出广泛的生物活性,例如抗菌、抗真菌、抗肿瘤、抗炎和镇痛特性。1,2,4-三唑衍生物的合成和修饰允许探索在医学和制药领域具有潜在应用的新型治疗剂(Kaplaushenko, 2019) (Parchenko, 2019)。

物理化学性质:探索 1,2,4-三唑的 3-硫代和 3-硫代-4-氨基衍生物的物理化学性质有助于理解它们的反应性和在药理学以外的各个领域的应用潜力,包括工程、冶金和农业。这些衍生物还用作光学材料、光敏剂、着色剂和缓蚀剂(Parchenko, 2019)。

作用机制

Triazoles

This compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Triazoles are known for their diverse biological activities and are used in medicinal chemistry as building blocks for various drugs .

Sulfonamides

The compound also contains a sulfonamide group (morpholine-4-sulfonyl). Sulfonamides are known to have antibacterial properties and are used in several classes of drugs .

Phenyl rings

The presence of phenyl rings in the compound could contribute to its lipophilicity, which can affect its absorption and distribution within the body .

Morpholine

Morpholine rings are found in a variety of pharmaceuticals and can contribute to the solubility and bioavailability of the compound .

属性

IUPAC Name |

3-(2-methyl-5-morpholin-4-ylsulfonylphenyl)-4-phenyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S2/c1-14-7-8-16(28(24,25)22-9-11-26-12-10-22)13-17(14)18-20-21-19(27)23(18)15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,21,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLHJTKOPNATISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)C3=NNC(=S)N3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

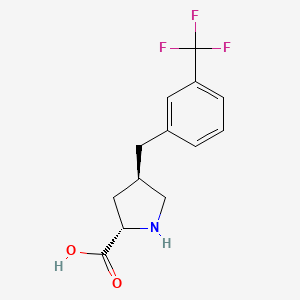

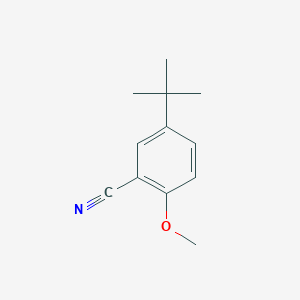

![[2-[1-[4-(Difluoromethoxy)phenyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2521152.png)

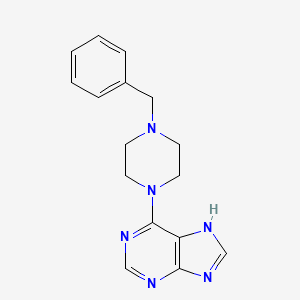

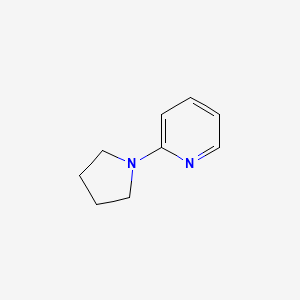

![4-{[4-(Dimethylamino)benzylidene]amino}-2-hydroxybenzoic acid](/img/structure/B2521154.png)

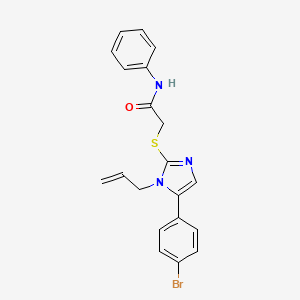

![N-(furan-2-ylmethyl)-2-((8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinolin-6-yl)thio)acetamide](/img/structure/B2521157.png)

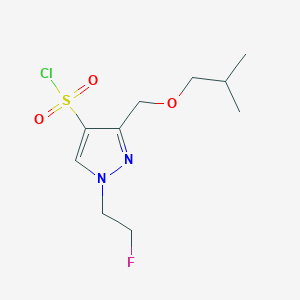

![2-[1-[(3-Chlorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2521165.png)